molecular formula C30H22ClN3 B4777283 1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No. B4777283
M. Wt: 460.0 g/mol
InChI Key: PLRWIEJSEIVEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazoimidazoles and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and microorganisms. This compound has been found to target specific enzymes and proteins that are involved in the growth and replication of cancer cells and microorganisms.
Biochemical and physiological effects:
1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been found to have a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and microorganisms, and it has also been found to have anti-inflammatory properties. Additionally, this compound has been found to have antioxidant properties, which may make it a valuable tool for researchers studying oxidative stress and related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole in lab experiments is its potent antibacterial, antifungal, and anticancer properties. This makes it a useful tool for researchers studying these conditions. However, one of the limitations of using this compound is that it may have toxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, researchers may investigate the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been extensively studied for its potential applications in scientific research. This compound has been found to have antibacterial, antifungal, and anticancer properties, which make it a valuable tool for researchers in various fields.

properties

IUPAC Name

1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClN3/c1-21-15-17-22(18-16-21)27-20-33-29(24-11-6-3-7-12-24)28(23-9-4-2-5-10-23)32-30(33)34(27)26-14-8-13-25(31)19-26/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRWIEJSEIVEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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